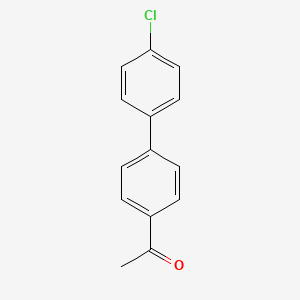

4-Acetyl-4'-chlorobiphenyl

Descripción

Contextualization within Biphenyl (B1667301) Chemistry Research

The study of 4-Acetyl-4'-chlorobiphenyl is intrinsically linked to the extensive research surrounding biphenyl derivatives. These compounds, characterized by two connected phenyl rings, serve as fundamental building blocks in a multitude of scientific and industrial applications. rsc.orgresearchgate.netarabjchem.org

Biphenyl derivatives are of paramount importance in modern chemical science due to their versatile applications. They are integral to the synthesis of a wide array of organic compounds, including pharmaceuticals, agricultural products, and advanced materials like liquid crystals used in displays. rsc.orgresearchgate.netwikipedia.org The structural framework of biphenyls is found in numerous medicinally active compounds, demonstrating a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.netijsdr.org The utility of biphenyls often necessitates functionalization, as the parent biphenyl molecule is relatively non-reactive. arabjchem.org This introduction of active groups allows for further chemical modifications and the synthesis of complex, pharmacologically significant molecules. researchgate.netarabjchem.org

The literature provides a foundational understanding of both chlorobiphenyls and acetylated biphenyls, the two classes to which this compound belongs.

Chlorobiphenyls: This class of compounds, particularly polychlorinated biphenyls (PCBs), has been extensively studied, primarily due to their historical use as industrial chemicals and their subsequent environmental impact. smolecule.comiarc.fr While the production of most PCBs was banned due to health and environmental concerns, research continues on their detection, degradation, and metabolic pathways. smolecule.comiarc.fracs.org Studies have investigated the metabolism of monochlorinated biphenyls like 3-chlorobiphenyl (B164846) in human-relevant cell lines, revealing complex metabolic pathways that can include dechlorination. acs.org The presence of a chlorine atom on the biphenyl structure significantly influences the compound's electronic properties and reactivity.

Academic Research Gaps and Future Directions for this compound

Despite the extensive research on the broader classes of chlorobiphenyls and acetylated biphenyls, specific and comprehensive knowledge regarding this compound remains limited.

A significant research gap exists in the form of a lack of in-depth studies focused specifically on this compound. snhu.edu While its synthesis and basic chemical properties are known, there is a scarcity of published research detailing its reactivity, potential applications, and interactions at a molecular level. Much of the available information is catalog-level data from chemical suppliers. sigmaaldrich.comsigmaaldrich.com Although a crystal structure for the related compound 4-acetyl-2'-chlorobiphenyl has been determined, providing some insight into the solid-state conformation of similar molecules, detailed structural and conformational analysis of this compound itself is not widely reported. iucr.orgiucr.org The metabolic fate and potential biological interactions of this specific compound are largely unexplored, unlike some other chlorobiphenyls. smolecule.com

| Property | Value |

|---|---|

| CAS Number | 5002-07-3 |

| Molecular Formula | C14H11ClO |

| Molecular Weight | 230.69 g/mol |

To address the current knowledge deficit, several avenues for future research on this compound can be proposed.

Advanced Structural and Spectroscopic Analysis: Detailed investigation using modern spectroscopic techniques (e.g., advanced NMR, Raman) and computational modeling could provide a deeper understanding of its electronic structure, conformational dynamics, and the influence of the chloro and acetyl substituents on the biphenyl system. acs.orgmdpi.com

Exploration of Synthetic Utility: Research could focus on utilizing this compound as a building block in the synthesis of more complex molecules. sci-hub.st Its dual functionality (a reactive acetyl group and a chlorine atom amenable to cross-coupling reactions) makes it a potentially versatile intermediate for creating novel compounds with interesting properties.

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with related compounds, such as 4-acetylbiphenyl (B160227) and 4-chlorobiphenyl (B17849), would elucidate the specific electronic and steric effects of the combined substituents.

Investigation of Material Properties: Given that biphenyl derivatives are used in materials science, particularly in liquid crystals and organic light-emitting diodes (OLEDs), studies could explore the potential of this compound and its derivatives in these applications. rsc.orgwikipedia.org

| Research Area | Focus | Potential Impact |

|---|---|---|

| Structural Chemistry | In-depth spectroscopic and computational analysis | Fundamental understanding of molecular properties |

| Synthetic Chemistry | Use as an intermediate in organic synthesis | Development of novel compounds and materials |

| Physical Organic Chemistry | Comparative reactivity studies | Elucidation of structure-activity relationships |

| Materials Science | Evaluation for applications in liquid crystals or OLEDs | Discovery of new functional materials |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUSEJJJVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343830 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-07-3 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Reaction Chemistry of 4 Acetyl 4 Chlorobiphenyl

Established Synthetic Routes for 4-Acetyl-4'-chlorobiphenyl

The most prominent and industrially scalable method for the preparation of this compound is the Friedel-Crafts acylation. nih.gov However, other pathways, including transition metal-catalyzed cross-coupling reactions, offer alternative strategies for its synthesis. smolecule.com

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic chemistry for introducing acyl groups to aromatic rings. sigmaaldrich.combyjus.com This method is the most common and industrially favored for synthesizing this compound due to its robustness, cost-effectiveness, and scalability.

The Friedel-Crafts acylation of 4-chlorobiphenyl (B17849) is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. byjus.comsigmaaldrich.com Aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation. saskoer.ca Other Lewis acids like ferric chloride (FeCl₃) can also be employed. masterorganicchemistry.comiitk.ac.in

The reaction mechanism involves the formation of an acylium ion, a potent electrophile, through the interaction of the acetylating agent with the Lewis acid catalyst. sigmaaldrich.combyjus.comsaskoer.ca This acylium ion then attacks the electron-rich aromatic ring of 4-chlorobiphenyl in an electrophilic aromatic substitution reaction to form the desired ketone. sigmaaldrich.combyjus.com

Critical reaction conditions include maintaining an anhydrous environment to prevent the deactivation of the Lewis acid catalyst. The temperature is typically controlled, often within the range of 0–30°C, to manage the reaction rate and minimize side reactions. Solvents such as carbon disulfide have been historically used, with reactions proceeding at temperatures between 80 to 140 degrees Celsius. smolecule.com

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

| AlCl₃ | Acetyl Chloride | Carbon Disulfide | 80-140 | 70-94 |

| AlCl₃ | Acetyl Chloride | Not specified | 0-30 | High |

This table presents typical conditions for the Friedel-Crafts acylation of 4-chlorobiphenyl.

The primary precursor for the synthesis of this compound via Friedel-Crafts acylation is 4-chlorobiphenyl. This starting material is an aromatic compound consisting of two phenyl rings linked together, with a chlorine atom substituted at the 4-position of one of the rings. The other key reactant is the acetylating agent, which is typically acetyl chloride or acetic anhydride. smolecule.combyjus.com

The 4-chlorobiphenyl itself can be prepared through methods such as the selective chlorination of biphenyl (B1667301).

To achieve high purity and yield of this compound, careful optimization of the reaction parameters is essential. Stoichiometric control of the reactants, particularly the acetylating agent, is crucial to prevent over-acylation.

Post-synthesis purification is a critical step to enhance the purity of the final product. Common methods include recrystallization from solvent systems like petroleum ether-ethanol or ethanol/water mixtures, which can yield purities between 97 and 99 percent. smolecule.com Column chromatography using silica (B1680970) gel as the stationary phase and a hexane-ethyl acetate (B1210297) gradient elution system is another effective purification technique, achieving purities in the range of 95 to 99 percent. smolecule.com

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group. This deactivation of the aromatic ring prevents further acylation reactions, thus minimizing the formation of poly-acylated byproducts. saskoer.calibretexts.org

However, other side reactions like isomerization can occur. The resonance stabilization of the acylium ion intermediate helps to prevent rearrangements, which are a common issue in Friedel-Crafts alkylation. sigmaaldrich.comsaskoer.ca Controlling the reaction temperature and the stoichiometry of the catalyst and reactants are key strategies to minimize these unwanted side reactions.

Other Synthetic Pathways and Analogous Reactions

While Friedel-Crafts acylation is the dominant synthetic route, other methods for the synthesis of this compound and its analogs have been explored. These include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been used for the synthesis of polychlorinated biphenyls. smolecule.com It typically involves the reaction of an aryl boronic acid with an aryl halide. smolecule.com For the synthesis of this compound, this could involve coupling a suitable acetyl-substituted arylboronic acid with a chlorophenyl derivative or vice-versa. wiley-vch.de

Ullmann-type Coupling: A copper-catalyzed Ullmann-type reaction offers an alternative pathway, potentially under milder conditions than Friedel-Crafts acylation. This method is particularly useful for substrates that may be sensitive to strong Lewis acids.

Grignard Reactions: Grignard reagents can be used to construct the biphenyl framework and introduce the acetyl group. smolecule.com

Decomposition of Aroyl Peroxides: This method can produce chlorobiphenyl derivatives at elevated temperatures, often in the presence of an electron acceptor to improve the yield. smolecule.com

These alternative pathways provide valuable options for the synthesis of this compound, especially in research settings or for the preparation of specific analogs where the traditional Friedel-Crafts conditions may not be suitable.

Suzuki Cross-Coupling Applications in Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a premier and highly effective method for the synthesis of polychlorinated biphenyls, including this compound. smolecule.com This palladium-catalyzed reaction forms the crucial biphenyl linkage by coupling an aryl boronic acid with an aryl halide. smolecule.comresearchgate.net For instance, the coupling of 4-chlorophenylboronic acid with 4-bromoacetophenone or 4-chloroacetophenone can yield the target molecule. arkat-usa.org

Standard reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate with triphenylphosphine (B44618) ligands or tetrakis(triphenylphosphine)palladium(0). smolecule.comresearchgate.net A base, commonly potassium phosphate (B84403) or aqueous sodium carbonate, is essential for the catalytic cycle. smolecule.comresearchgate.net The choice of solvent often involves systems like dioxane-water or toluene-ethanol. smolecule.comresearchgate.net These reactions are generally conducted at elevated temperatures, ranging from 80°C to 101°C, for durations of 6 to 15 hours. smolecule.comarkat-usa.org Under these optimized conditions, the Suzuki coupling can achieve excellent yields, often between 85% and 95%. smolecule.com The reactivity in Suzuki coupling is dependent on the nature of the halogen on the aryl halide, with the ease of oxidative addition to the palladium catalyst following the trend: Iodine > Bromine > Chlorine > Fluorine. smolecule.com

Table 1: Representative Conditions for Suzuki Cross-Coupling Synthesis

| Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium acetate, Triphenylphosphine | Potassium phosphate | Dioxane-Water | 80-101°C | 6-15 hours | 85-95% | smolecule.com |

| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Toluene-Ethanol | 80°C | 12 hours | Good to Excellent | researchgate.net |

| Benzimidazole-based Pd(II)-complex | Potassium hydroxide (B78521) (KOH) | Water | 100°C | 1 hour | Good to Excellent | arkat-usa.org |

Alternative Aryl Halide Coupling Strategies

While Suzuki coupling is prevalent, other strategies for forming the aryl-aryl bond in biphenyl synthesis exist. These alternatives can be valuable, particularly when dealing with substrates that may be sensitive to the conditions of other reactions.

Ullmann-Type Coupling: This method involves a copper-catalyzed reaction. For the synthesis of this compound, this could involve the coupling of 4-chlorobiphenyl with acetyl chloride under copper catalysis. This approach can offer high selectivity and may proceed under milder conditions compared to strong Lewis acid-catalyzed methods like Friedel-Crafts acylation.

Grignard Reactions: The use of Grignard reagents provides another pathway to the biphenyl framework. smolecule.com This involves the coupling of an aryl halide with an aryl Grignard reagent in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). smolecule.com These reactions typically proceed under mild temperatures (20-80°C) and can produce yields in the range of 60-85%. smolecule.com

Coupling with Aryl Triflates and Tosylates: As an alternative to using aryl halides directly, aryl triflates and tosylates are effective electrophiles in cross-coupling reactions. msu.edu Aryl triflates show reactivity comparable to aryl bromides and chlorides and are readily prepared from phenols. msu.edu Aryl tosylates, while less reactive than chlorides, are also viable coupling partners and are noted for being inexpensive and stable. msu.edu These alternatives expand the scope of cross-coupling chemistry, avoiding the direct preparation of haloaromatics. msu.edu

Table 2: Comparison of Alternative Coupling Strategies

| Strategy | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Ullmann-Type Coupling | Copper-catalyzed; High selectivity; Milder conditions | Copper catalyst | |

| Grignard Reactions | Forms organometallic intermediates; Good yields | Ethereal solvents (THF, diethyl ether); 20-80°C | smolecule.com |

| Use of Aryl Triflates/Tosylates | Avoids direct use of aryl halides; Stable and accessible reagents | Palladium-catalyzed coupling with boronic acids | msu.edu |

Advanced Chemical Transformations of this compound

The functional groups of this compound allow for a range of subsequent chemical modifications, primarily involving the acetyl group.

Oxidation Reactions of the Acetyl Group

The acetyl group is susceptible to oxidation, providing a pathway to other important functionalized biphenyl derivatives.

The acetyl moiety of this compound can be oxidized to a carboxylic acid group. This transformation yields the compound 4-Carboxy-4'-chlorobiphenyl. This conversion is a common step in organic synthesis for creating biphenyl carboxylic acid structures.

Selective oxidation of the acetyl group requires the use of strong oxidizing agents. Commonly employed reagents include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). quora.com The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Table 3: Reagents for Oxidation of Acetyl Group

| Reagent | Reaction Condition | Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or Alkaline Medium | 4-Carboxy-4'-chlorobiphenyl | quora.com |

| Chromium trioxide (CrO₃) | Acidic Medium | 4-Carboxy-4'-chlorobiphenyl |

Reduction Reactions of the Acetyl Group

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol. This reaction converts this compound into 4-(1-Hydroxyethyl)-4'-chlorobiphenyl. This transformation is achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). To prevent unwanted side reactions, these reductions are typically performed in anhydrous solvents, such as anhydrous ether.

Table 4: Reagents for Reduction of Acetyl Group

| Reagent | Reaction Condition | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | 4-(1-Hydroxyethyl)-4'-chlorobiphenyl | |

| Sodium borohydride (NaBH₄) | Anhydrous ether | 4-(1-Hydroxyethyl)-4'-chlorobiphenyl |

Formation of Alcohol Derivatives

The acetyl group of this compound can be readily reduced to form the corresponding alcohol derivative, 4-(1-Hydroxyethyl)-4'-chlorobiphenyl. This transformation is a common and important reaction, converting the ketone functionality into a secondary alcohol. This conversion opens up avenues for further synthetic modifications and is a key reaction in the study of the compound's reactivity.

Reducing Agents and Reaction Parameters

The reduction of the acetyl group in this compound to a secondary alcohol can be achieved using various reducing agents. Commonly employed reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk

Sodium borohydride is considered a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com The reaction is typically conducted at temperatures ranging from 0°C to room temperature. numberanalytics.com While effective for reducing aldehydes and ketones, NaBH₄ does not typically reduce less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.com

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. chemguide.co.uk Due to its high reactivity, it must be used in anhydrous (dry) aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as it reacts violently with water and alcohols. chemguide.co.uknumberanalytics.com The reaction with LiAlH₄ also proceeds in two stages: the initial reduction to form an aluminum salt, followed by an acidic workup to liberate the alcohol product. chemguide.co.uk

The choice between these reducing agents often depends on the presence of other functional groups in the molecule and the desired selectivity of the reaction. libretexts.org For instance, if other reducible groups that are unreactive to NaBH₄ are present, it would be the preferred reagent to selectively target the ketone.

Below is a table summarizing the common reducing agents and their typical reaction conditions for the reduction of this compound.

| Reducing Agent | Abbreviation | Typical Solvents | Reaction Conditions | Product |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 0°C to room temperature | 4-(1-Hydroxyethyl)-4'-chlorobiphenyl |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Room temperature, followed by acidic workup | 4-(1-Hydroxyethyl)-4'-chlorobiphenyl |

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the biphenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. In these reactions, a nucleophile replaces the chlorine atom on the aromatic ring. This type of reaction is a fundamental process in organic chemistry for modifying aromatic compounds. wikipedia.org

The reactivity of the aryl halide towards nucleophilic attack is influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the acetyl group in this compound, can activate the ring for nucleophilic attack. wikipedia.orgyoutube.com

Replacement with Other Functional Groups

The chlorine atom in this compound can be displaced by a variety of nucleophiles, leading to the formation of new derivatives with different functional groups. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol can replace the chlorine with a methoxy (B1213986) group. Similarly, other nucleophiles like amines, thiols, and cyanides could potentially be used to introduce a range of functionalities onto the biphenyl scaffold.

Examples of Major Products Formed (e.g., 4-Acetyl-4'-methoxybiphenyl)

A significant product formed through nucleophilic aromatic substitution is 4-Acetyl-4'-methoxybiphenyl. This compound is synthesized by treating this compound with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. The methoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine and leading to its substitution.

| Reactant | Reagent | Product |

| This compound | Sodium methoxide (NaOCH₃) in Methanol | 4-Acetyl-4'-methoxybiphenyl |

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is a subject of mechanistic investigation, particularly concerning the interplay between the acetyl group and the chlorine atom. The acetyl group, being an electron-withdrawing group, plays a crucial role in the molecule's susceptibility to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the SₙAr mechanism, which proceeds through a two-step addition-elimination process. libretexts.orgpressbooks.pub

Addition of the Nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily disrupted in this step. The electron-withdrawing acetyl group, particularly when positioned para to the leaving group, helps to stabilize the negative charge of this intermediate through resonance. youtube.commasterorganicchemistry.com

Elimination of the Leaving Group: The chloride ion is then expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electron density distribution in this compound and predict the most likely sites for nucleophilic attack. Spectroscopic techniques can also be utilized to study the interactions of the functional groups and probe the reaction intermediates.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-Acetyl-4'-chlorobiphenyl". By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete chemical structure.

Proton NMR (¹H NMR) spectroscopy provides specific information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For "this compound", the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons on the two phenyl rings and the methyl protons of the acetyl group. wiley-vch.de

The protons on the acetyl-substituted ring and the chloro-substituted ring experience different electronic effects, leading to separate, characteristic chemical shifts. Research findings report the following assignments for the proton signals: wiley-vch.de

A singlet for the methyl (CH₃) protons of the acetyl group, typically appearing in the upfield region around 2.55-2.65 ppm. wiley-vch.de

A series of doublets in the downfield aromatic region (typically 7.30-8.10 ppm) corresponding to the eight protons on the biphenyl (B1667301) framework. wiley-vch.de The protons on the acetyl-substituted ring, being adjacent to an electron-withdrawing group, are generally shifted further downfield compared to those on the chloro-substituted ring. wiley-vch.de

The coupling patterns (e.g., doublets) and their coupling constants (J values, typically around 8.4-8.6 Hz) are indicative of ortho-coupling between adjacent protons on the para-substituted rings, confirming the substitution pattern. wiley-vch.de

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| CH₃ (Acetyl) | 2.55 | Singlet (s) | N/A | wiley-vch.de |

| Aromatic H | 7.90 | Doublet (d) | 8.4 | wiley-vch.de |

| Aromatic H | 7.56 | Doublet (d) | 8.4 | wiley-vch.de |

| Aromatic H | 7.46 | Doublet (d) | 8.6 | wiley-vch.de |

Note: Data recorded in CDCl₃ at 300 MHz. Specific assignments of aromatic protons may vary based on detailed 2D NMR analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in "this compound" gives a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments.

Key signals in the ¹³C NMR spectrum include: wiley-vch.de

A signal for the carbonyl carbon (C=O) of the acetyl group, which is significantly deshielded and appears far downfield, typically around 196.7 ppm. wiley-vch.de

A signal for the methyl carbon (CH₃) of the acetyl group in the upfield region, around 25.5 ppm. wiley-vch.de

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O (Carbonyl) | 196.7 | wiley-vch.de |

| C-Cl | 137.2 | wiley-vch.de |

| C-C=O | 135.0 | wiley-vch.de |

| Aromatic C | 133.3 | wiley-vch.de |

| Aromatic C | 131.4 | wiley-vch.de |

| Aromatic C | 128.1 | wiley-vch.de |

| Aromatic C | 128.0 | wiley-vch.de |

| Aromatic C | 127.5 | wiley-vch.de |

| Aromatic C | 126.0 | wiley-vch.de |

Note: Data recorded in CDCl₃. Assignments are based on reported literature values; quaternary carbon signals are typically identified by their lower intensity.

While 1D NMR provides primary structural data, advanced techniques like 2D NMR are employed for more complex analyses, such as unambiguous signal assignment and conformational studies. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons and confirming the connectivity between the acetyl group and the correct phenyl ring.

For biphenyl compounds, the torsional angle (dihedral angle) between the two phenyl rings is a key conformational feature. In the solid state, this conformation can be investigated using Solid-State NMR (SSNMR). While specific SSNMR studies on "this compound" are not widely reported, this technique is powerful for analyzing the conformational polymorphism and packing effects in crystalline solids of related molecules. Furthermore, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used in solution to probe through-space proximities between protons on the different rings, providing insights into the preferred solution-state conformation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization. smolecule.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the molecular formula of "this compound," which is C₁₄H₁₁ClO. smolecule.com By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, researchers can confirm the elemental composition. The presence of the chlorine atom is further confirmed by a characteristic isotopic pattern for the molecular ion (M⁺), where the peak corresponding to the ³⁷Cl isotope (M+2) has an intensity approximately one-third of the peak for the ³⁵Cl isotope (M⁺). wiley-vch.de

In electron ionization mass spectrometry (EI-MS), the molecular ion of "this compound" undergoes fragmentation, breaking into smaller, characteristic charged fragments. creative-proteomics.com The analysis of these fragmentation patterns provides corroborating evidence for the compound's structure.

Key fragmentation pathways for "this compound" include:

Alpha-cleavage: A very common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺, which is often the base peak in the spectrum. libretexts.org

Cleavage of the Biphenyl Bond: Fragmentation can occur at the C-C bond connecting the two phenyl rings.

Loss of Chlorine: The molecule can lose a chlorine atom (•Cl).

Studies on the fragmentation of related chlorobiphenyls show that hydroxylation and subsequent fragmentation are key processes in their metabolic analysis, though under standard EI-MS, the primary cleavages around the functional groups are most prominent for structural identification. nih.gov The fragmentation pattern serves as a chemical fingerprint, aiding in the identification of the compound in complex mixtures. smolecule.comnih.gov

Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides definitive evidence for its key structural features, particularly the carbonyl group of the acetyl moiety and the vibrations associated with the substituted biphenyl framework.

Monitoring Carbonyl Group Interactions

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. utdallas.edu The position of this band is sensitive to the molecular environment. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org However, for aryl ketones like this compound, conjugation of the carbonyl group with the aromatic biphenyl system lowers the vibrational frequency. This results in a characteristic strong, sharp absorption band in the region of 1700-1670 cm⁻¹. spcmc.ac.in The precise position and intensity of this peak can be used to monitor interactions, as changes in the electronic environment of the carbonyl group, such as through intermolecular interactions in the solid state, can cause shifts in its absorption frequency.

Vibrational Frequency Assignments and Computational Correlation

A complete understanding of the vibrational modes of this compound is achieved by correlating experimental IR and Raman spectra with theoretical calculations. tandfonline.comresearchgate.net Density Functional Theory (DFT) is a computational method widely used for this purpose, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to calculate the molecule's vibrational frequencies. researchgate.netfigshare.com

These theoretical calculations provide a detailed assignment for each observed vibrational band, including C-H stretching and bending modes of the aromatic rings, the C-C stretching vibrations within the rings and connecting them, and the vibrations involving the chlorine substituent. researchgate.netnih.gov While a detailed experimental and computational study specifically for the 4-chloro isomer is not widely published, analysis of the parent compound 4-Acetylbiphenyl (B160227) and related structures provides a strong basis for these assignments. tandfonline.comresearchgate.net Discrepancies between calculated and experimental frequencies can arise from factors like solvent effects or anharmonicity, which can be further modeled.

Table 1: Typical Infrared Vibrational Frequency Assignments for this compound

| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds in the biphenyl rings. libretexts.org |

| Aliphatic C-H Stretch (methyl) | ~2960-2850 | Medium | From the -CH₃ group of the acetyl moiety. |

| Carbonyl (C=O) Stretch | 1700-1670 | Strong, Sharp | Lowered frequency due to conjugation with the aromatic ring. spcmc.ac.in |

| Aromatic C=C Stretch (in-ring) | 1600-1450 | Medium to Weak | Multiple bands are expected from the two phenyl rings. libretexts.org |

| C-C-C Stretch (ketone) | 1300-1230 | Medium | Involves the C-CO-C structure of the aryl ketone. spcmc.ac.in |

| C-Cl Stretch | ~1100-1000 | Medium to Strong | Dependent on the exact substitution pattern and molecular environment. |

This table is generated based on typical values for the specified functional groups and may not represent exact experimental values for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. caltech.edu

Resolution of Stereochemical Ambiguities

While this compound is not a chiral molecule, it possesses conformational flexibility, primarily related to the rotation around the single bond connecting the two phenyl rings. This rotation defines the dihedral (or torsional) angle between the planes of the two rings, a key stereochemical feature. X-ray crystallography unambiguously determines this angle in the solid state, resolving any uncertainty about the molecule's preferred conformation. numberanalytics.com For example, crystallographic studies of related isomers like 4-acetyl-2'-chlorobiphenyl and 4-acetyl-3'-chlorobiphenyl (B1277849) have determined their inter-ring dihedral angles to be 49.2° and 37.7°, respectively. iucr.orgiucr.org It is also possible for multiple conformations to co-exist within the same crystal, which this technique can reveal. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. mdpi.com This packing is governed by a network of intermolecular interactions that stabilize the crystal structure. For this compound, these interactions can include van der Waals forces, π-π stacking between the aromatic rings, and weak hydrogen bonds such as C-H···O interactions involving the acetyl group. iucr.orgnih.gov In some related structures, like 4-acetyl-3'-chlorobiphenyl, the acetyl groups have been observed to form non-bonded dimers. iucr.org The chlorine atom may also participate in weak halogen bonding. Analyzing these interactions is crucial for understanding the material's physical properties. rsc.org

Table 2: Crystallographic Data for Isomers of Acetyl-Chlorobiphenyl

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Key Intermolecular Feature | Reference |

| 4-Acetyl-2'-chlorobiphenyl | Monoclinic | P2₁/c | 49.2 | Normal van der Waals interactions. | iucr.org |

| 4-Acetyl-3'-chlorobiphenyl | Monoclinic | P2₁/c | 37.7 | Acetyl groups form non-bonded dimers. | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uk The conjugated π-system of the biphenyl rings and the carbonyl group make this compound an ideal candidate for UV-Vis analysis.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals within the conjugated aromatic system. uzh.ch

n → π* transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding (π*) orbital. uzh.ch

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to model these electronic excitations. spectroscopyonline.com Such calculations can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths (intensities) of the electronic transitions, providing a deeper understanding of the molecule's electronic structure and helping to interpret the experimental spectrum. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies also provides insight into the electronic behavior of the molecule. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Region |

| π → π | π (biphenyl) → π (biphenyl/carbonyl) | High | < 300 nm |

| n → π | n (carbonyl oxygen) → π (carbonyl/biphenyl) | Low | > 300 nm |

This table provides a generalized prediction based on the electronic structure of similar aromatic ketones.

Iv. Computational Chemistry and Theoretical Studies of 4 Acetyl 4 Chlorobiphenyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-Acetyl-4'-chlorobiphenyl. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of substituted biphenyls, balancing computational cost with high accuracy. researchgate.net It is particularly effective for calculating the ground-state properties of the system based on its electron density. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. A key structural parameter in biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is dictated by the balance between the steric hindrance caused by the substituents and the electronic effects of π-conjugation across the rings. For substituted biphenyls, DFT calculations have been benchmarked to accurately predict these geometries. rsc.orgresearchgate.net

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (in phenyl ring) | 1.39 - 1.41 |

| C-C (inter-ring bond) | ~1.48 - 1.49 |

| C-Cl | ~1.74 |

| C-C (acetyl) | ~1.51 |

| C=O (acetyl) | ~1.23 |

| C-H | ~1.08 |

| Phenyl Ring Dihedral Angle | ~35 - 45° |

Note: The values in Table 1 are general and representative for substituted biphenyls. Specific values for this compound would require a dedicated computational study.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes of interest would include the C=O stretching frequency of the acetyl group, C-Cl stretching, and various C-C and C-H stretching and bending modes of the biphenyl rings. Comparing calculated frequencies with experimental data helps to confirm the molecular structure. nih.gov Studies on the related compound 4-Acetylbiphenyl (B160227) (ACB) have used DFT with the B3LYP functional and 6-311++G(d,p) basis set to perform detailed vibrational assignments. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C=O stretch | 1708 |

| CH3 asymmetric stretch | 3020 |

| CH3 symmetric stretch | 2938 |

| Phenyl ring C-H stretch | 3060 - 3090 |

| Phenyl ring C-C stretch | 1596, 1519 |

Note: Data in Table 2 is for the related compound 4-Acetylbiphenyl as reported in comparative studies. researchgate.net The presence of the 4'-chloro substituent would induce shifts in these frequencies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nature of both the acetyl and chloro groups would be expected to lower the energies of both frontier orbitals. Analysis of the spatial distribution of these orbitals indicates the likely regions for electron transfer during a reaction. nih.gov

| Parameter | Definition | Typical Implication |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | Region of electron donation (nucleophilicity) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Region of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Global tendency to attract electrons |

Note: Specific energy values for this compound are not currently available in published literature.

Ab Initio Methods in Molecular Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For systems like substituted biphenyls, these methods can be used as a benchmark to validate the results obtained from DFT. They are particularly valuable for calculating precise electronic energies, dipole moments, and polarizabilities, which are crucial for understanding the molecule's response to external electric fields and its non-covalent interaction potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for exploring its conformational landscape, particularly the rotation around the central C-C bond that connects the two phenyl rings. Such simulations can reveal the flexibility of the molecule and the energy barriers between different conformations. Furthermore, by simulating a system containing multiple molecules, MD can provide detailed insights into intermolecular interactions, such as π-π stacking between phenyl rings and dipole-dipole interactions involving the polar acetyl and chloro groups. This information is critical for predicting how the molecules will pack in a condensed phase (e.g., a crystal or liquid) and how they might interact with biological macromolecules or other chemical species in a solution. Studies on other biphenyl derivatives have successfully used MD to understand aggregation and solvent effects.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-zero potential.

For biphenyl derivatives, the MEP surface is influenced by the nature and position of substituents on the phenyl rings. ias.ac.in In the case of this compound, the acetyl and chloro groups significantly alter the electrostatic potential distribution compared to an unsubstituted biphenyl molecule. The acetyl group, being electron-withdrawing, is expected to create a region of negative potential around the oxygen atom, making it a likely site for interactions with electrophiles. Conversely, the chlorine atom, also electron-withdrawing, influences the potential of the ring to which it is attached.

Studies on similar substituted biphenyls have shown that the MEP surface is a valuable tool for understanding noncovalent interactions, which are crucial in biological recognition processes. ias.ac.in For instance, the analysis of substituted benzenes demonstrates that varying the substituent can lead to significant differences in the MEP pattern, thereby affecting how the molecule interacts with its environment. ias.ac.in Computational studies on related compounds, such as 4-acetylbiphenyl, have utilized MEP analysis to understand molecular stability and reactivity. tandfonline.com

The MEP surface of this compound would likely show a highly negative region around the carbonyl oxygen of the acetyl group, indicating its potential to act as a hydrogen bond acceptor. The regions around the aromatic rings will have a more complex potential distribution due to the competing electronic effects of the acetyl and chloro substituents. Understanding this distribution is key to predicting how the molecule might orient itself when approaching a biological target.

Table 1: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen of Acetyl Group | Highly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Phenyl Ring with Acetyl Group | Moderately Negative to Neutral | Influenced by electron-withdrawing acetyl group |

| Phenyl Ring with Chloro Group | Moderately Negative to Neutral | Influenced by electron-withdrawing chloro group |

| Hydrogen Atoms | Positive (Blue/Green) | Potential sites for nucleophilic interaction |

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR modeling uses quantitative structure-activity relationship (QSAR) models and other computational techniques to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Computational approaches in SAR can involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then correlating these descriptors with observed biological activity. For halogenated biphenyls, the nature of the halogen has been shown to be a critical factor in their activity. smolecule.com For instance, in some series of halogenated biphenyls, the biological or chemical activity follows the order of iodine > bromine > chlorine > fluorine, which correlates with halogen polarizability. smolecule.com

In the context of this compound, computational SAR models could be used to:

Predict its binding affinity to specific biological targets by docking the molecule into the active site of a protein and calculating the binding energy.

Identify key pharmacophoric features , which are the essential spatial arrangements of atoms or functional groups responsible for a biological effect.

Design new analogues with potentially improved activity or reduced toxicity by suggesting modifications to the parent structure.

The metabolism of chlorobiphenyls is an important aspect of their biological activity and toxicity. acs.orgnih.gov Computational models can also be used to predict the metabolic fate of this compound, identifying potential metabolites and their reactivity. For example, the oxidation of the biphenyl core can lead to the formation of hydroxylated metabolites, which can be further oxidized to reactive quinones. nih.gov Understanding these metabolic pathways is crucial for a complete SAR assessment.

Table 2: Comparative SAR of Biphenyl Derivatives

| Compound | Acetyl Group | Chlorine Atom | Observed Biological Activity | Reference |

| This compound | Yes | Yes | Significant cytotoxicity | |

| 4-Acetylbiphenyl | Yes | No | Lower activity than the chloro-substituted analog | |

| 4-Chlorobiphenyl (B17849) | No | Yes | Minimal activity in the same assays |

This comparative data underscores the synergistic or additive effect of the acetyl and chloro groups in conferring the observed cytotoxic activity. Computational SAR studies can help to elucidate the electronic and steric basis for these observed differences in activity.

V. Biological Activity and Mechanistic Interactions of 4 Acetyl 4 Chlorobiphenyl

Investigation of Biological Activity Profiles

Research indicates that 4-Acetyl-4'-chlorobiphenyl and its metabolites exhibit cytotoxic properties. smolecule.com Studies have demonstrated its potential to inhibit the growth of certain cancer cell lines. For instance, in vitro studies have shown significant cytotoxicity against breast cancer cell lines.

The metabolites of this compound, rather than the parent compound itself, are often implicated in its biological activity. smolecule.comnih.gov Its hydroxylated metabolite, 4-chloro-4'-biphenylol (4'-OH-4-CB), has been shown to be more effective than the parent compound in impairing mitochondrial energy-transducing functions in isolated rat liver mitochondria. nih.gov This impairment includes the inhibition of state 3 respiration and the uncoupling of oxidative phosphorylation. nih.gov Specifically, 4'-OH-4-CB was a more potent inhibitor of mitochondrial respiration with both succinate (B1194679) and glutamate/malate as substrates. nih.gov

Furthermore, a metabolite of 4-chlorobiphenyl (B17849) (PCB3), 2-(4-chlorophenyl)benzo-1,4-quinone (4-Cl-BQ), has been shown to inhibit the proliferation of human non-malignant prostate epithelial cells (RWPE-1). nih.gov This effect is associated with an increase in cellular reactive oxygen species (ROS) levels and an increase in the cell population doubling time. nih.gov In human non-malignant breast epithelial cells (MCF10A), both 4-Cl-BQ and another polychlorinated biphenyl (B1667301) (PCB) were found to decrease cell number and increase the percentage of cells with sub-G1 DNA content, indicative of cytotoxicity. nih.gov

The following table summarizes the cytotoxic effects observed in different cell lines:

Interactive Data Table: Cytotoxic Effects of this compound and its Metabolites| Compound/Metabolite | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| This compound | Breast cancer cell lines | Significant cytotoxicity | |

| 4-chloro-4'-biphenylol (4'-OH-4-CB) | Isolated rat liver mitochondria | Inhibition of state 3 respiration, uncoupling of oxidative phosphorylation | nih.gov |

| 2-(4-chlorophenyl)benzo-1,4-quinone (4-Cl-BQ) | Human non-malignant prostate epithelial cells (RWPE-1) | Inhibition of proliferation, increased cellular ROS | nih.gov |

| 2-(4-chlorophenyl)benzo-1,4-quinone (4-Cl-BQ) | Human non-malignant breast epithelial cells (MCF10A) | Decreased cell number, increased sub-G1 DNA content | nih.gov |

Derivatives of biphenyl compounds have demonstrated notable antimicrobial properties. The structural features of these compounds, including this compound, may enhance their interaction with microbial targets, leading to the inhibition of bacterial growth. For example, the addition of a 4-chlorobiphenylmethyl (CBP) group to vancomycin (B549263) analogs has been shown to produce more potent antibiotics with a remarkable spectrum of antimicrobial activity against various resistant bacterial strains, including vancomycin-resistant Enterococci (VRE). pnas.org

Research on biphenyl-4-carboxylic acid (BCA), a related biphenyl derivative, has shown excellent activity against the fungus Aspergillus niger. tandfonline.com This suggests that the biphenyl scaffold is a promising structural motif for the development of new antimicrobial agents. tandfonline.com

The table below presents the antimicrobial activity of related biphenyl derivatives against specific microorganisms.

Interactive Data Table: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Biphenyl derivatives | E. coli, S. aureus | 10 - 20 | |

| Related biphenyl derivatives | Salmonella typhi, Bacillus subtilis | 5 - 15 | |

| Biphenyl-4-carboxylic acid (BCA) | Aspergillus niger | Zone of inhibition of 22-25 mm (at 40 and 80 µl with 10 mg/ml) | tandfonline.com |

Mechanistic Studies of Molecular Interactions

The biological activity of this compound is closely linked to the interaction of its metabolites with biological macromolecules. smolecule.com Metabolic activation can lead to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing cellular damage. smolecule.comclausiuspress.com For example, the quinone metabolites of 4-chlorobiphenyl (4-CB) have been observed to interact with nitrogen and sulfur nucleophiles, as well as with DNA. nih.gov This interaction can lead to the formation of DNA adducts, which are implicated in the carcinogenic effects of some polychlorinated biphenyls (PCBs). clausiuspress.com

The formation of these reactive electrophilic species, such as quinones, is a key step in the mechanism of toxicity. nih.govnih.gov These electrophiles can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that may contribute to various toxic outcomes. nih.gov Studies have shown that quinone metabolites can cause DNA damage either by directly binding to DNA or indirectly by depleting glutathione (B108866) and allowing reactive oxygen species (ROS) to interact with DNA and proteins. clausiuspress.com

The metabolism of 4-chlorobiphenyl (PCB3), a parent compound of this compound, has been studied in various systems. In HepG2 cells, a human hepatoma cell line, PCB3 is metabolized into a complex mixture of metabolites. nih.govacs.org The primary metabolic pathway involves the oxidation of the biphenyl rings to form hydroxylated metabolites. clausiuspress.comnih.govacs.org

Six classes of metabolites have been identified, including monohydroxylated and dihydroxylated derivatives. nih.govacs.org A key metabolite is 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl), which can be further oxidized to a reactive and toxic quinone. nih.govacs.org This dihydroxylated metabolite is also subject to methylation, sulfation, and glucuronidation. nih.govacs.org The formation of these conjugates generally represents a detoxification pathway, making the compounds more water-soluble and easier to excrete. clausiuspress.com

The metabolic pathway can be summarized as follows:

Oxidation: The parent compound is oxidized to form monohydroxylated metabolites (OH-PCBs). clausiuspress.comacs.org

Further Oxidation: These can be further oxidized to form dihydroxylated metabolites (di-OH-PCBs), including catechols and hydroquinones. clausiuspress.comacs.org

Quinone Formation: The dihydroxylated metabolites can be oxidized to form reactive quinones. nih.govacs.org

Conjugation: The hydroxylated metabolites can undergo conjugation with sulfate (B86663) (sulfation) or glucuronic acid (glucuronidation) to form more polar and excretable compounds. nih.govacs.org

The following table lists some of the identified metabolites of 4-chlorobiphenyl.

Interactive Data Table: Identified Metabolites of 4-Chlorobiphenyl

| Metabolite Class | Specific Metabolites | Reference |

|---|---|---|

| Monohydroxylated Metabolites | 3'-OH-3, 4'-OH-3, 3-OH-3, 4-OH-2 | nih.govacs.org |

| Dihydroxylated Metabolites | 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) | nih.govacs.org |

| Conjugated Metabolites | OH-PCB3 sulfates, OH-PCB3 glucuronides, MeO-PCB3 sulfates, MeO-PCB3 glucuronides | nih.govacs.org |

The biotransformation of this compound and related compounds is primarily mediated by two major enzyme systems: Cytochrome P450 (CYP) and Prostaglandin (B15479496) H Synthase (PGHS).

Cytochrome P450 (CYP) enzymes , predominantly found in the liver, are responsible for the initial oxidative metabolism of many xenobiotics, including PCBs. clausiuspress.comiarc.fr The CYP superfamily catalyzes the introduction of a hydroxyl group onto the biphenyl structure, a critical first step in both detoxification and metabolic activation. nih.govclausiuspress.com This hydroxylation can proceed through direct insertion or via an arene oxide intermediate. clausiuspress.com In rats, the microsomal cytochrome P-450 system converts 4-chlorobiphenyl (4-CB) to its hydroxylated metabolite, 4-chloro-4'-biphenylol (4'-OH-4-CB). nih.gov

Prostaglandin H Synthase (PGHS) , found in high concentrations in hormonally sensitive tissues like the prostate, ovary, and breast, provides an alternative pathway for the metabolic activation of xenobiotics. nih.govnih.gov PGHS can catalyze the oxidation of phenolic metabolites of PCBs, such as dihydroxy-4-chlorobiphenyls, into highly reactive electrophilic quinones. nih.govnih.govacs.org These quinones can then cause protein and DNA damage, particularly in non-hepatic tissues where PGHS is abundant. nih.govnih.gov This pathway is significant as it highlights a mechanism for toxicity in tissues with low CYP activity. nih.gov

Metabolic Pathways and Metabolite Formation

Formation of Reactive Intermediates (e.g., Electrophilic Species, Quinones)

The metabolism of this compound can lead to the formation of reactive intermediates, a critical step in its mechanism of toxicity. While direct metabolic studies on this compound are limited, research on its structural analog, 4-chlorobiphenyl (PCB3), provides significant insights. The metabolic activation of PCB3 is a multi-step process that can ultimately produce highly reactive electrophilic species. clausiuspress.com

Initially, cytochrome P450 enzymes can hydroxylate the biphenyl structure, forming hydroxylated metabolites. clausiuspress.com Subsequent oxidation of these phenolic metabolites, particularly dihydroxy-4-chlorobiphenyls, can occur. For instance, enzymes like prostaglandin H synthase (PGHS) can catalyze the oxidation of ortho- and para-dihydroxy-4-chlorobiphenyl metabolites into their corresponding quinones. acs.org These quinones are electrophilic species, meaning they are electron-deficient and readily react with electron-rich molecules in the cell. acs.org The metabolic activation pathway for 4-chlorobiphenyl often involves parahydroxylation followed by oxidation to an ortho-quinone, which is considered the ultimate carcinogenic metabolite. nih.govpsu.edu Given the structural similarities, it is plausible that this compound undergoes a similar metabolic activation process, leading to the formation of reactive quinone intermediates. smolecule.com

Adduct Formation with Nucleophiles

The electrophilic quinone intermediates generated from the metabolism of chlorinated biphenyls are capable of forming covalent bonds with cellular nucleophiles, such as proteins and DNA. acs.orgsmolecule.com This process, known as adduct formation, can disrupt the normal function of these macromolecules and is a key mechanism of chemical toxicity.

Studies on the metabolites of 4-chlorobiphenyl have demonstrated that the resulting quinones can be trapped in situ with N-acetylcysteine (NAC), a common nucleophile and a precursor to the cellular antioxidant glutathione. acs.org The reaction between the quinone and NAC results in the formation of mono- and di-N-acetyl cysteine Michael addition adducts. acs.org This indicates that the quinone metabolites are sufficiently reactive to bind to sulfhydryl groups on molecules like cysteine, which is present in many proteins. acs.org The formation of such adducts with critical cellular proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. Furthermore, the binding of these reactive intermediates to DNA can cause genetic damage, which may lead to mutations and potentially initiate carcinogenesis. clausiuspress.comacs.org

Alterations of Endogenous Metabolic Pathways

Exposure to chlorinated biphenyls and their metabolites can lead to significant alterations in endogenous metabolic pathways. Studies on HepG2 cells exposed to 4-chlorobiphenyl (PCB3) have revealed disruptions in several key metabolic processes. acs.orgnih.gov These findings suggest that the metabolites of compounds like this compound could have similar effects.

The identified alterations include:

Amino Acid Metabolism: Notably, tryptophan metabolism has been shown to be affected. acs.orgnih.gov

Vitamin A (Retinol) Metabolism: The transport and metabolism of vitamin A can be disrupted. acs.orgnih.gov Metabolites of some polychlorinated biphenyls (PCBs) have been shown to bind to transthyretin, a transport protein for retinol (B82714), thereby inhibiting the formation of the protein complex responsible for carrying both retinol and thyroxine in the blood. nih.gov

Bile Acid Biosynthesis: The production of bile acids can also be altered following exposure. acs.orgnih.gov

Impairment of Mitochondrial Functions

Mitochondria, the primary sites of cellular energy production, are also a target for the toxic effects of chlorinated biphenyl metabolites. smolecule.com The impairment of mitochondrial function can lead to a deficit in cellular energy supply (ATP) and an increase in oxidative stress, contributing to cytotoxicity.

Comparative Biological Activity with Structural Analogs

4-Acetylbiphenyl (B160227)

4-Acetylbiphenyl lacks the chlorine atom present in this compound. This structural difference leads to a notable decrease in biological activity. Comparative analyses suggest that 4-Acetylbiphenyl exhibits lower cytotoxicity than this compound. The presence of the chlorine atom in this compound appears to be a significant factor in its enhanced biological effect.

4-Chlorobiphenyl

4-Chlorobiphenyl lacks the acetyl group of this compound. This analog has been observed to have minimal biological activity on its own. nih.gov However, as previously discussed, its metabolites can be highly active. nih.govnih.gov In comparison to this compound, which demonstrates significant cytotoxicity, the absence of the acetyl group in 4-Chlorobiphenyl results in a considerably less potent compound in its parent form.

The following table summarizes the comparative biological activity based on the presence of the acetyl and chlorine functional groups.

| Compound | Acetyl Group | Chlorine Atom | Reported Biological Activity |

| This compound | Yes | Yes | Significant cytotoxicity |

| 4-Acetylbiphenyl | Yes | No | Lower activity |

| 4-Chlorobiphenyl | No | Yes | Minimal activity (as parent compound) |

This structure-activity relationship underscores the importance of both the acetyl group and the chlorine atom in conferring the biological activity of this compound.

Vi. Toxicological Research and Environmental Impact Assessment

Toxicological Mechanisms and Endpoints

Limited to no specific research is available on the toxicological mechanisms and endpoints for 4-Acetyl-4'-chlorobiphenyl. The following sections discuss the mechanisms established for the parent compound, 4-chlorobiphenyl (B17849) (PCB3).

Reactive Intermediate Formation and Toxicity

For the parent compound 4-chlorobiphenyl, metabolic activation is a key driver of toxicity. The process involves cytochrome P450 enzymes, which hydroxylate the compound to form catechol and hydroquinone (B1673460) metabolites. These dihydroxylated metabolites can be further oxidized to highly reactive electrophilic quinones nih.gov. One study identified 3′,4′-Di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a central metabolite that can be oxidized to a reactive and toxic PCB3 quinone nih.gov. These reactive intermediates are capable of interacting with cellular macromolecules, leading to toxicity nih.gov. Specific studies on the formation of reactive intermediates from this compound are not available.

DNA Damage and Protein Adduct Formation

The reactive quinone metabolites of 4-chlorobiphenyl are known to have the potential for causing protein and DNA damage nih.gov. Studies have shown that these electrophilic species can react with nucleophiles such as N-acetyl cysteine, forming adducts. This suggests a mechanism for the formation of covalent bonds with cellular proteins and DNA nih.gov. The formation of DNA adducts is considered a critical event in the initiation of carcinogenesis taylorandfrancis.com. Research specifically detailing DNA or protein adduct formation by this compound or its metabolites has not been identified.

Effects on Cellular Processes and Organelle Function (e.g., Mitochondrial Dysfunction)

Research on the parent compound, 4-chlorobiphenyl, and its hydroxylated metabolite, 4-chloro-4'-biphenylol, indicates they can impair mitochondrial functions. Studies in isolated rat liver mitochondria have shown that these compounds inhibit cellular respiration and uncouple oxidative phosphorylation nih.gov. The hydroxylated metabolite was found to be more potent than the parent 4-chlorobiphenyl in damaging these energy-linked functions, suggesting that metabolism increases the mitochondrial toxicity nih.gov. A separate study noted the in vitro interaction of a metabolite of N-acetyl-4-aminobiphenyl with rat liver mitochondria, though this is a structurally different compound nih.gov. No studies were found that specifically investigate the effects of this compound on mitochondrial or other organelle functions.

Toxicological Implications of Metabolites

For many polychlorinated biphenyls, the parent compound is not the ultimate toxicant. Instead, its metabolites exhibit greater biological activity and toxicity nih.govbiorxiv.org. In the case of 4-chlorobiphenyl, hydroxylated metabolites are more effective at disrupting mitochondrial energy-transducing functions than the original compound nih.gov. Furthermore, the formation of reactive quinone metabolites from dihydroxylated precursors is a significant pathway leading to cellular damage nih.govnih.gov. These findings underscore the importance of metabolic activation in determining the toxicological outcome of PCB exposure. However, the specific metabolic pathways and the toxicological profiles of any potential metabolites of this compound remain uncharacterized in the available literature.

Environmental Presence and Degradation Pathways

Detection in Environmental Samples (e.g., Sediments, Sludge)

There is no available data documenting the detection of this compound in environmental samples such as sediments or sludge. Standard methods exist for the detection of general PCBs in various environmental media, including gas chromatography (GC) techniques, which can identify specific congeners clu-in.orgresearchgate.net. However, specific monitoring studies for this compound are absent from the literature.

The environmental degradation of the parent compound, 4-chlorobiphenyl, has been studied, particularly by microorganisms. Aerobic bacteria can degrade 4-chlorobiphenyl, often using a pathway that involves dioxygenation of the unsubstituted ring, followed by cleavage ethz.ch. A consortium of Pseudomonas sp. and Comamonas sp. was shown to degrade 4-chlorobiphenyl, initially converting it to 4-chlorobenzoate (B1228818) nih.gov. The specific environmental degradation pathways for this compound have not been investigated.

Formation as Degradation Product of Other Chlorobiphenyls

The biotransformation of polychlorinated biphenyls (PCBs) is a complex process that has been the subject of extensive research. The primary metabolic pathways in organisms involve oxidation, reduction, and conjugation reactions aimed at increasing the water solubility of these compounds to facilitate their excretion. nih.gov The initial and most critical step is typically oxidation, catalyzed by cytochrome P-450 (CYP) enzymes, which leads to the formation of hydroxylated PCB metabolites (OH-PCBs). dovepress.com These phenolic metabolites can undergo further transformations. For instance, dihydroxylated PCBs can be oxidized to form highly reactive electrophilic PCB quinones. nih.gov

However, based on available scientific literature, the formation of this compound as a direct degradation product or metabolite of other chlorobiphenyl congeners is not a commonly documented pathway. Metabolic studies of PCBs predominantly describe hydroxylation, dechlorination, and the formation of methylsulfonyl (MeSO2-PCBs) and sulfated metabolites. nih.gov While cellular metabolism involves acetyl-CoA in processes like lipid synthesis, which can be disrupted by PCB exposure, the direct acetylation of a PCB molecule to form a compound like this compound is not identified as a primary biotransformation route. nih.gov Similarly, environmental degradation processes, both biotic and abiotic, primarily involve reductive dechlorination, hydroxylation, and ring cleavage rather than acetylation.

Abiotic and Biotic Degradation Mechanisms (e.g., Photolysis, Microbial Degradation)

The degradation of chlorobiphenyls in the environment occurs through both abiotic (non-biological) and biotic (biological) processes, although these processes are generally slow.

Abiotic Degradation: The primary abiotic degradation mechanism for chlorobiphenyls is photolysis, or degradation by sunlight. taylorfrancis.com In aquatic environments and on surfaces, chlorobiphenyls can absorb UV radiation, leading to the cleavage of carbon-chlorine bonds. This process, known as reductive dechlorination, is a key initial photoreaction. taylorfrancis.com Studies on 4-chlorobiphenyl (4-PCB), a closely related compound, show that it can be effectively dechlorinated by near-UV light, particularly in the presence of photosensitizers. rsc.org Photochemical reactions in aqueous solutions can also lead to the formation of hydroxylated products. For example, the reaction of 4-PCB with hydroxyl radicals (HO•), which can be generated photochemically, produces 4-PCB-OH adducts that can lead to various hydroxylated and nitrated final products. nih.gov

Biotic Degradation: Microbial degradation is the main biotic pathway for the breakdown of chlorobiphenyls. The process is highly dependent on the specific microbial strains present and the environmental conditions.

Aerobic Degradation: Under aerobic (oxygen-present) conditions, bacteria can degrade less-chlorinated biphenyls through an oxidative pathway. Numerous bacterial strains, including those from the genera Pseudomonas, Comamonas, Rhodococcus, Alkaligenes, and Burkholderia, have been shown to degrade these compounds. nih.govepa.govnih.govresearchgate.net The degradation of 4-chlorobiphenyl typically begins with an attack by a biphenyl (B1667301) dioxygenase enzyme on the unchlorinated ring. ethz.ch This leads to a series of reactions that cleave the ring and ultimately produce 4-chlorobenzoate (4-chlorobenzoic acid), which can be further metabolized by some organisms. ethz.chresearchgate.net

Anaerobic Degradation: Under anaerobic (oxygen-absent) conditions, typically found in deep sediments, highly chlorinated biphenyls can undergo reductive dechlorination by different sets of microorganisms. This process removes chlorine atoms, making the resulting less-chlorinated congeners more susceptible to aerobic degradation. nih.gov

| Degradation Type | Mechanism | Key Intermediates / Products (based on 4-chlorobiphenyl) | Relevant Microorganisms |

|---|---|---|---|

| Abiotic (Photolysis) | Reductive dechlorination and hydroxylation via UV light and reaction with photochemically produced radicals. taylorfrancis.comnih.gov | Biphenyl, Hydroxylated biphenyls, Nitrated phenols. nih.gov | N/A |

| Biotic (Aerobic) | Oxidative degradation initiated by biphenyl dioxygenase, followed by ring cleavage. ethz.ch | cis-2,3-Dihydro-2,3-dihydroxy-4'-chlorobiphenyl, 2-Hydroxy-6-oxo-6-(4'-chlorophenyl)-hexa-2,4-dienoate, 4-Chlorobenzoate. ethz.ch | Pseudomonas sp., Comamonas sp., Rhodococcus ruber. nih.govresearchgate.net |

| Biotic (Anaerobic) | Reductive dechlorination (removal of chlorine atoms). nih.gov | Less-chlorinated biphenyl congeners. | Dehalococcoides and related organisms. nih.gov |

Regulatory and Health Implications in the Context of Chlorobiphenyls

Given its structure as a chlorinated biphenyl, this compound falls under the significant regulatory and health concerns associated with the entire class of Polychlorinated Biphenyls (PCBs). Although commercial production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA) and is severely restricted globally under the Stockholm Convention on Persistent Organic Pollutants (POPs), these compounds remain a focus of environmental and health agencies due to their persistence and toxicity. trulawsuitinfo.comepa.ie

Health Implications: Exposure to PCBs is linked to a wide array of adverse health effects in both humans and animals. The severity of these effects can depend on the specific congener, the duration and level of exposure, and individual factors like age. sahealth.sa.gov.au Studies in animals and humans have provided strong evidence that PCBs are probable human carcinogens. epa.govwa.gov

Key health concerns associated with PCB exposure include:

Carcinogenicity: PCBs are associated with increased risks of certain cancers, particularly liver cancer and malignant melanoma. epa.govwa.gov